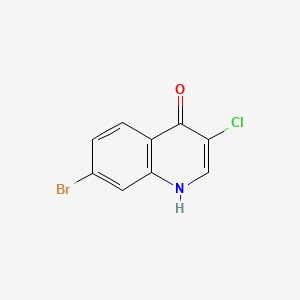

3-Chloro-7-bromo-4-hydroxyquinoline

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline ring system is a privileged scaffold in the chemical sciences, largely due to its presence in a wide range of natural products and synthetically important molecules. chemicalbook.comguidechem.comnih.govguidechem.comuni.lu Its unique electronic structure and the ability to participate in various chemical transformations make it a versatile template for the design and synthesis of novel compounds. chemicalbook.comguidechem.com The nitrogen atom in the heterocyclic ring imparts basicity and the capacity for hydrogen bonding, which are crucial for molecular recognition and biological activity. guidechem.com Consequently, quinoline derivatives have been extensively investigated, leading to the development of numerous compounds with diverse applications. nih.govguidechem.comuni.lu

Strategic Importance of Halogenation and Hydroxylation in Quinoline Chemistry

The introduction of halogen atoms and hydroxyl groups onto the quinoline framework is a key strategy for modulating the properties of the resulting derivatives. nih.gov Halogenation, the process of introducing one or more halogen atoms, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the quinoline ring can lead to profound differences in activity. mdpi.com

Hydroxylation, the addition of a hydroxyl (-OH) group, can increase the polarity of the molecule and provide a site for further functionalization. nih.gov The 4-hydroxyquinoline (B1666331) tautomer, which can exist in equilibrium with the 4-quinolone form, is of particular interest due to its chemical reactivity and biological relevance. rsc.org The interplay between halogenation and hydroxylation allows for the creation of a diverse chemical space with a wide spectrum of potential applications.

Overview of Research Directions on 3-Chloro-7-bromo-4-hydroxyquinoline

Research on this compound has primarily focused on its role as a synthetic intermediate and its potential biological activities. The compound is recognized for its utility in pharmaceutical research, particularly in the synthesis of more complex molecules. chemicalbook.comguidechem.com Notably, it serves as an intermediate in the preparation of impurities of Hydroxychloroquine, an established antimalarial and antirheumatic drug. chemicalbook.com Furthermore, initial investigations have highlighted its potential antimicrobial and antimalarial properties, positioning it as a compound of interest for further drug discovery and development efforts. guidechem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its chemical identity.

| Property | Value |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| CAS Number | 860715-45-3 |

| Appearance | Solid |

| Synonyms | 3-Bromo-7-chloro-4-quinolinol, 3-bromo-7-chloro-1H-quinolin-4-one |

Data sourced from multiple chemical suppliers and databases. guidechem.comuni.lusigmaaldrich.com

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes. One common approach involves the cyclization of appropriately substituted anilines with a suitable three-carbon component to form the quinoline core, followed by halogenation steps. Precursors such as 3-bromo-7-chloro-4-hydroxy-quinoline-2-carboxylic acid and its ethyl ester have been identified in synthetic pathways leading to this compound. guidechem.comguidechem.com

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. These methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the arrangement of protons and carbons within the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

While specific spectral data is proprietary to manufacturers, the use of these techniques is standard for quality control and structural verification. beilstein-journals.org

Potential Biological Activities

Preliminary research and its structural similarity to other bioactive quinolines suggest that this compound may possess a range of biological activities. The table below outlines some of the investigated or potential activities.

| Biological Activity | Description |

| Antimicrobial | Studies on related halogenated hydroxyquinolines indicate potential activity against various microbial strains. mdpi.com The presence of halogens is often associated with enhanced antimicrobial effects. |

| Antimalarial | As an intermediate in the synthesis of a Hydroxychloroquine impurity, and given that the 4-aminoquinoline (B48711) scaffold is central to many antimalarial drugs, this compound is of interest for its potential antimalarial properties. chemicalbook.comguidechem.com |

| Enzyme Inhibition | The quinoline scaffold is known to interact with various enzymes, and the specific substitutions on this compound could confer inhibitory activity against certain biological targets. |

It is important to note that while these potential activities are of scientific interest, comprehensive biological evaluation of this compound is still an area of active research.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLWZADBFGUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671086 | |

| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-13-8 | |

| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-bromo-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Chloro 7 Bromo 4 Hydroxyquinoline

Classical and Contemporary Synthetic Routes to 4-Hydroxyquinolines

The formation of the 4-hydroxyquinoline (B1666331) ring system is a foundational step in the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline. Several named reactions in organic chemistry provide reliable pathways to this key intermediate.

Condensation Reactions in 4-Hydroxyquinoline Synthesis (e.g., Gould–Jacob Cyclization)

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.orgdrugfuture.com This method involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org The reaction proceeds through the formation of an anilidomethylenemalonic ester, which then undergoes a thermally induced cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation steps produce the desired 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The general mechanism begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of a condensation product. wikipedia.org This intermediate then undergoes a 6-electron cyclization to form the quinoline (B57606) ring system. wikipedia.org The resulting product exists predominantly in the 4-oxo tautomeric form. wikipedia.org Microwave-assisted variations of the Gould-Jacobs reaction have been developed to reduce reaction times and improve yields. researchgate.net

Cyclization Approaches for the Quinoline Ring System (e.g., Skraup, Friedländer reactions)

Other classical methods for quinoline synthesis include the Skraup and Friedländer reactions. The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. uop.edu.pkpharmaguideline.com The reaction is often vigorous and requires careful control. uop.edu.pk

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group in the presence of a base. uop.edu.pkpharmaguideline.comorganicreactions.org This reaction is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

While these methods are fundamental to quinoline chemistry, the Gould-Jacobs reaction and its modifications are often preferred for the synthesis of 4-hydroxyquinolines due to their versatility and the accessibility of the required starting materials. rsc.org

Targeted Introduction of Halogen Substituents (Chlorine and Bromine)

The precise placement of chlorine and bromine atoms at the 3- and 7-positions of the 4-hydroxyquinoline scaffold is critical for the synthesis of the target compound. This requires highly regioselective halogenation strategies.

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of quinolines can be challenging. However, modern synthetic methods have provided solutions. For instance, hypervalent iodine(III) reagents, such as PIFA (phenyliodine bis(trifluoroacetate)) and PIDA (phenyliodine diacetate), have been successfully employed for the C3-H regioselective halogenation of 4-quinolones. acs.orgacs.org This method utilizes potassium halide salts as the halogen source and proceeds under mild, room temperature conditions, offering high yields and good functional group tolerance. acs.orgacs.org

Other approaches include metal-free protocols for the remote C-H halogenation of quinoline derivatives. rsc.org For example, the use of trihaloisocyanuric acid as a halogen source allows for the C5-halogenation of 8-substituted quinolines with high regioselectivity. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been shown to be effective for C5-halogenation. dntb.gov.ua

Sequential Halogenation in Quinoline Scaffolds

The synthesis of this compound necessitates the sequential introduction of two different halogen atoms. This can be achieved by carefully controlling the reaction conditions and the choice of halogenating agents. For example, one could first perform a bromination reaction, followed by a chlorination, or vice versa. The order of these steps would depend on the activating and directing effects of the substituents already present on the quinoline ring.

A potential synthetic route could involve the bromination of a pre-formed 7-chloro-4-hydroxyquinoline (B73993) or the chlorination of a 7-bromo-4-hydroxyquinoline. The reactivity of the C3 position in 4-quinolones makes it susceptible to electrophilic attack, facilitating the introduction of a halogen at this position. acs.org

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, for instance, are pivotal in the functionalization of halogenated heteroarenes. nih.gov These methods could be employed to introduce various substituents onto the quinoline scaffold if desired.

Furthermore, the development of environmentally friendly, or "green," protocols is an active area of research. This includes the use of water as a solvent and the development of metal-free catalytic systems to minimize environmental impact. acs.orgrsc.org Electrochemical methods for the halogenation of quinoline-4(1H)-ones are also emerging as a sustainable alternative. organic-chemistry.org

Metal-Catalyzed Coupling Reactions for Functionalization

The functionalization of the quinoline scaffold, particularly for the synthesis of complex derivatives like this compound, often employs metal-catalyzed coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.

Transition metal catalysts, especially those based on palladium and copper, are instrumental in the synthesis of quinoline derivatives. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be utilized to introduce aryl or other substituents at specific positions on the quinoline ring. numberanalytics.com Similarly, copper catalysts are effective in various cyclization and coupling reactions that form the quinoline core. numberanalytics.com

The N-oxide functionality of a quinoline can act as a directing group to facilitate functionalization at the C-2 and C-8 positions. chemrxiv.org Following these modifications, the N-oxide can be removed, and further functionalization can be achieved. For example, an anionic ortho-Fries rearrangement of a 4-O-carbamyl group can introduce a substituent at the C-3 position. chemrxiv.org This strategic functionalization highlights the programmed and site-selective power of metal-catalyzed reactions in building complex quinoline structures. chemrxiv.org

Recent advancements have also focused on the use of organometallic reagents, such as those of lithium, magnesium, and zinc, for the functionalization of fused bicyclic heteroaromatics like quinolines. rsc.org These reagents enable regioselective metalation, which can then be followed by quenching with various electrophiles to introduce a wide range of functional groups. rsc.org For example, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective functionalization at either the C-2 or C-3 position of the quinoline skeleton. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst/Reagent | Reaction Type | Position(s) Functionalized | Reference |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki-Miyaura) | Various | numberanalytics.com |

| Copper Complexes | Cyclization/Coupling | Quinoline Core Formation | numberanalytics.com |

| Pd(OAc)2/P(tBu)2Me∙HBF4 | C-2 Arylation (N-oxide directed) | C-2 | chemrxiv.org |

| [Rh(cod)2]OTf/DM-BINAP | C-8 Alkenylation (N-oxide directed) | C-8 | chemrxiv.org |

| TMPMgCl·LiCl | Regioselective Metalation | C-2 or C-3 | rsc.org |

| Ru–Fe/γ-Al2O3 | Hydrogen Transfer Reaction | Quinoline Core Formation | rsc.org |

Asymmetric Synthesis and Chiral Catalysis for Quinoline Derivatives

The development of asymmetric methods to produce enantiomerically pure quinoline derivatives is of significant interest due to the prevalence of chiral quinoline scaffolds in biologically active molecules. researchgate.net Chiral catalysts are central to these strategies, enabling the stereocontrolled formation of the desired products.

One notable approach is the inverse electron demand Diels-Alder (IED-DA) reaction, which can be catalyzed by a chiral titanium(IV) complex. acs.orgnih.gov This method facilitates the synthesis of asymmetric tetrahydroquinoline derivatives with moderate yields and, in some cases, high enantioselectivity. acs.orgnih.gov The catalyst, a (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligated Ti(IV) complex, promotes the reaction between electron-rich dienophiles and electron-poor dienes. acs.orgnih.gov

Asymmetric hydrogenation is another powerful technique for producing chiral quinoline derivatives. dicp.ac.cn Cationic transition metal complexes of chiral diamine ligands have been shown to be effective catalysts for the hydrogenation of a wide range of quinoline substrates, affording good to excellent stereoselectivity. dicp.ac.cn The reaction can often be performed in environmentally benign solvents or even under solvent-free conditions. dicp.ac.cn

The synthesis of chiral ligands containing quinoline motifs is also a key area of research. researchgate.net These ligands can then be used to form metal complexes that catalyze a variety of asymmetric transformations, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.net

Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives. bohrium.comnih.govresearchgate.nettandfonline.comijpsjournal.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bohrium.comijpsjournal.com

Key strategies in green quinoline synthesis include the use of:

Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ethanol. bohrium.comtandfonline.com

Green Catalysts: Employing catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate (B79036), and ammonium (B1175870) acetate, which are often more environmentally friendly than traditional reagents. bohrium.comtandfonline.com

Catalyst-Free Techniques: Developing synthetic routes that proceed efficiently without the need for a catalyst. bohrium.com

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.govijpsjournal.com

For example, one-pot, three-component condensation reactions in an ethanol-water mixture using a ceric ammonium nitrate (CAN) catalyst have been developed for the synthesis of highly substituted spiro-quinolines with high yields and short reaction times. tandfonline.com Formic acid has also emerged as a versatile and eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com

Microwave-Assisted and Flow Chemistry Methodologies

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry have been increasingly applied to the production of quinoline derivatives, offering significant advantages over conventional batch methods. numberanalytics.comrsc.orgbenthamdirect.comacs.orgnih.govjmpas.comrsc.orgacs.orgresearchgate.netacs.org

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. benthamdirect.comacs.orgnih.gov This technique has been successfully used in various quinoline syntheses, including multicomponent reactions and the formylation of quinoline precursors. acs.orgnih.gov The ability to precisely control temperature and pressure under microwave conditions contributes to its efficiency. acs.org

Flow Chemistry:

Continuous flow chemistry involves performing reactions in a continuous stream through a reactor, which offers benefits such as improved safety, scalability, and reproducibility. numberanalytics.comrsc.orgacs.orgresearchgate.netacs.org This method has been applied to the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, providing a safe and efficient route to these valuable building blocks. acs.org Flow chemistry has also been utilized for the Doebner-Miller and Skraup reactions, classic methods for quinoline synthesis, demonstrating its versatility. researchgate.net A continuous process for synthesizing pyrrolo[1,2-a]quinolines has also been developed, allowing for multigram scale production without the safety concerns associated with the reaction's exothermic nature in batch processing. acs.org

Table 2: Comparison of Microwave-Assisted and Flow Chemistry in Quinoline Synthesis

| Feature | Microwave-Assisted Synthesis | Flow Chemistry |

| Principle | Uses microwave radiation for rapid heating. benthamdirect.comacs.orgnih.gov | Reactions are performed in a continuous stream. acs.orgresearchgate.netacs.org |

| Advantages | Reduced reaction times, improved yields, higher purity. benthamdirect.comacs.orgnih.gov | Enhanced safety, scalability, reproducibility, better heat and mass transfer. numberanalytics.comacs.orgresearchgate.netacs.org |

| Applications | Multicomponent reactions, formylation, various cyclizations. acs.orgnih.govjmpas.com | Synthesis of 3-cyanoquinolines, Doebner-Miller reaction, Skraup reaction, synthesis of pyrrolo[1,2-a]quinolines. acs.orgresearchgate.netacs.org |

Photochemical Synthesis Routes for Quinoline Derivatives

Photochemical methods offer unique pathways for the synthesis and functionalization of quinoline derivatives by utilizing light to initiate chemical reactions. acs.orgnih.govrsc.orgrsc.orgnih.gov These routes can lead to the formation of complex structures that may be difficult to access through traditional thermal methods.

One approach involves the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, which affords good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.orgrsc.org Another strategy uses visible light irradiation of N-bromosuccinimide (NBS) to convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into iminyl radicals, which then undergo intramolecular cyclization to form quinoline-3-carbonitriles. acs.org

Visible light-mediated C-H hydroxyalkylation of quinolines has also been developed. nih.gov This process uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon blue light absorption, which then react with quinolines to produce hydroxyalkylated products. nih.gov Furthermore, photochemical dearomative cycloadditions between quinolines and alkenes have been achieved through photosensitization of Lewis acid-complexed substrates, leading to sterically congested and highly substituted products. nih.gov

Reactivity, Functionalization, and Derivatization of 3 Chloro 7 Bromo 4 Hydroxyquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system in 3-Chloro-7-bromo-4-hydroxyquinoline is generally electron-deficient, which influences its susceptibility to substitution reactions. However, the presence of the activating hydroxyl group at the C-4 position and the deactivating halogen atoms at the C-3 and C-7 positions creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution (EAS): The electron-donating hydroxyl group directs electrophilic attack to the ortho and para positions. However, in this specific molecule, the positions ortho to the hydroxyl group are already substituted (C-3 and the fused benzene (B151609) ring). Therefore, electrophilic substitution is less common but can be forced under harsh conditions. The bromine at C-7 and chlorine at C-3 are deactivating groups, further disfavoring electrophilic attack on the carbocyclic and heterocyclic rings, respectively. evitachem.com

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the quinoline nitrogen and the halogen substituents makes the ring susceptible to nucleophilic attack, particularly at positions activated by these groups. masterorganicchemistry.com The chlorine atom at the C-3 position is activated by the adjacent nitrogen atom, making it a potential site for nucleophilic displacement. Similarly, the bromine atom at C-7 can be displaced by strong nucleophiles under specific conditions. smolecule.com The rate and feasibility of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Directed Ortho Metalation and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of this compound, the hydroxyl group can act as a directing group after conversion to a suitable protecting group, such as a carbamate. chemrxiv.org This strategy allows for the specific deprotonation and subsequent functionalization of the C-5 position.

Lithiation can also be achieved through halogen-metal exchange, particularly targeting the more reactive bromine atom at the C-7 position. researchgate.net The use of strong organolithium bases like n-butyllithium or tert-butyllithium (B1211817) can facilitate this exchange, generating a lithiated quinoline species that can react with various electrophiles. researchgate.net The competition between ortho-lithiation directed by the protected hydroxyl group and halogen-metal exchange is a critical consideration in designing synthetic strategies for this molecule. researchgate.netresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of two distinct halogen atoms makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysts are extensively used to mediate the formation of C-C and C-N bonds with aryl halides. mdpi.com The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent to form a new C-C bond. researchgate.netresearchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C-7 (bromo) or C-3 (chloro) position. semanticscholar.org For instance, coupling can be directed to the more reactive C-7 position first, followed by a second coupling at the C-3 position under more forcing conditions. nih.gov

Sonogashira Coupling: This reaction introduces an alkynyl group at the halogenated positions. libretexts.orgajouronline.com Similar to the Suzuki coupling, the C-7 position is generally more reactive towards Sonogashira coupling partners. researchgate.netscribd.com This method is valuable for the synthesis of quinoline-containing conjugated enynes. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the haloquinoline with an amine in the presence of a palladium catalyst. mdpi.comresearchgate.net The selectivity of amination at the C-3 versus the C-7 position can be controlled by the choice of palladium catalyst, ligand, and reaction conditions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Halogen Position | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | C-7 (Br) | Arylboronic acid | Pd(PPh₃)₄ | 7-Aryl-3-chloro-4-hydroxyquinoline |

| Suzuki-Miyaura | C-3 (Cl) | Arylboronic acid | Pd(OAc)₂/SPhos | 3-Aryl-7-bromo-4-hydroxyquinoline |

| Sonogashira | C-7 (Br) | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 7-Alkynyl-3-chloro-4-hydroxyquinoline |

| Buchwald-Hartwig | C-3 (Cl) | Amine | Pd₂(dba)₃/Xantphos | 3-Amino-7-bromo-4-hydroxyquinoline |

Copper-Mediated Reactions

Copper-based catalysts also play a crucial role in the functionalization of haloquinolines. researchgate.net Copper-catalyzed reactions often provide complementary reactivity to palladium-catalyzed systems.

Ullmann Condensation: This classic reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. For this compound, this can be used to introduce alkoxy or amino groups at either the C-3 or C-7 position. rsc.org

Copper-Catalyzed C-N and C-O Bond Formation: Modern variations of the Ullmann reaction utilize copper(I) salts, often in the presence of a ligand, to facilitate the formation of C-N and C-O bonds under milder conditions. researchgate.netthieme-connect.com These methods can be employed for the selective functionalization of the C-3 and C-7 positions.

Transformations of the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle that can be readily transformed into other functionalities, further expanding the synthetic utility of the parent molecule. rsc.org

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated using various electrophiles under basic conditions to form ethers. rsc.org

Conversion to Halogen: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or to a bromine atom with phosphorus oxybromide (POBr₃). nih.gov This transformation is significant as it activates the C-4 position for further nucleophilic substitution reactions.

Conversion to a Triflate: The hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. nih.gov This allows for sequential cross-coupling at the C-4 position after initial functionalization at the C-3 or C-7 positions.

Exploitation of Halogen Atoms as Synthetic Handles

The chlorine and bromine atoms are not just sites for substitution and cross-coupling but are pivotal in directing the synthesis of diverse quinoline derivatives. The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of many synthetic strategies. mdpi.com

Selective Functionalization: As previously mentioned, the greater reactivity of the C-Br bond at C-7 allows for its selective reaction in the presence of the C-Cl bond at C-3 under appropriate palladium-catalyzed conditions. This regioselectivity is fundamental for the stepwise construction of complex molecules.

Halogen Dance Reactions: Under certain basic conditions, particularly with strong, non-nucleophilic bases, migration of the halogen atom to an adjacent deprotonated position can occur, although this is less common for quinolines compared to other heterocyclic systems.

Formation of Organometallic Reagents: Halogen-metal exchange, especially at the more reactive C-7 bromine position, allows for the in-situ generation of organolithium or Grignard reagents, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

Formation of Novel Quinoline Conjugates and Hybrid Systems

The 4-hydroxyquinoline (B1666331) skeleton, particularly when substituted with halogens, serves as a valuable building block for the construction of novel molecular hybrids and conjugates. While specific examples detailing the use of this compound in the formation of such systems are not extensively documented in publicly available research, the reactivity of closely related quinoline derivatives provides significant insight into its potential applications. The general strategy involves leveraging the reactive sites on the quinoline ring to link it with other bioactive molecules, thereby creating hybrid compounds with potentially enhanced or novel biological activities.

One common approach to forming quinoline-based hybrids is through the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and specific linking of different molecular fragments. For instance, hybrid molecules incorporating a 1,2,3-triazole linker have been synthesized using quinoline precursors. juniperpublishers.com A notable example involves the synthesis of 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, which have demonstrated significant antimalarial properties. juniperpublishers.comjuniperpublishers.com This suggests that the 7-chloro position on a quinoline ring is a viable point of attachment for creating such conjugates.

Another strategy for forming hybrid systems involves the direct coupling of the quinoline moiety with other heterocyclic structures. For example, conjugates of 7-hydroxycoumarin have been synthesized with both 4- and 8-hydroxyquinolines. mdpi.com This indicates that the hydroxyl group of the quinoline can be a site for derivatization to form larger, more complex molecules.

The reactivity of the halogen substituents on the this compound molecule offers additional avenues for creating conjugates. The chloro and bromo groups can potentially undergo nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents and the linking of the quinoline core to other molecular scaffolds.

The table below summarizes examples of hybrid molecules synthesized from related quinoline precursors, illustrating the potential for this compound to be used in a similar fashion.

| Hybrid Molecule Type | Quinoline Precursor | Linkage Strategy | Potential Application | Reference |

| 1H-1,2,3-Triazole-tethered Isatin Hybrids | 7-Chloroquinoline derivatives | Click Chemistry (CuAAC) | Antimalarial | juniperpublishers.com |

| Coumarin-Quinoline Conjugates | 4-Hydroxyquinoline, 8-Hydroxyquinoline (B1678124) | Direct coupling | Antifungal | mdpi.com |

| Ciprofloxacin-Bromo Hybrid | 7-bromo-quinoline core | Not specified | Antibacterial, Kinase inhibition | |

| Pyrazoloquinolinone Derivatives | Ethyl 7-bromo-4-chloro-quinoline-3-carboxylate | Reaction with aryl hydrazines | GABAAR subtype selectivity |

Coordination Chemistry of Quinoline Derivatives with Metal Ions

The 4-hydroxyquinoline structure, analogous to the well-studied 8-hydroxyquinoline, possesses the necessary functional groups to act as a chelating ligand for a variety of metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can form a stable five-membered ring upon coordination with a metal center. scispace.comrroij.com The presence of electron-withdrawing halogen substituents, such as the chloro and bromo groups in this compound, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

While direct studies on the coordination chemistry of this compound are not prevalent, research on related halogenated hydroxyquinolines provides a strong basis for understanding its potential as a ligand. For example, a multidentate ligand incorporating a 7-bromo-8-hydroxyquinoline-5-sulfonic acid moiety has been synthesized and its coordination behavior with Ni(II), Zn(II), and Cd(II) ions has been investigated. oup.com This study highlights the ability of bromo-substituted hydroxyquinolines to form stable complexes with transition metals.

The general mode of coordination for hydroxyquinoline-type ligands involves the deprotonation of the hydroxyl group and the formation of a coordinate bond between the metal ion and both the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. scispace.com This bidentate chelation results in the formation of stable metal complexes. The stoichiometry of these complexes can vary, with common forms being ML2 or ML3, where M is the metal ion and L is the hydroxyquinoline ligand.

The nature of the metal ion and the specific substituents on the quinoline ring can affect the geometry and properties of the resulting coordination complex. For instance, different metal ions can lead to complexes with different coordination numbers and geometries, such as square planar or octahedral.

The table below presents examples of metal complexes formed with related hydroxyquinoline ligands, which can serve as models for the expected coordination behavior of this compound.

| Metal Ion | Ligand | Resulting Complex | Potential Application | Reference |

| Ni(II), Zn(II), Cd(II) | 7-[(3,5-dichloro(or bromo)-2-pyridyl)azo]-8-hydroxyquinoline-5-sulfonic acid | Metal-ligand complexes | Analytical Chemistry | oup.com |

| Tc-99m | 7-bromo-1,4-dihydro-4-oxo-quinolin-3-carboxylic acid | Technetium complex | Radiopharmaceutical | acs.org |

| Mg(II) | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Chelate complex | Antibacterial |

A comprehensive search for detailed structural and spectroscopic data for the chemical compound This compound (CAS No. 860715-45-3) has been conducted. The objective was to gather specific experimental research findings to populate an article focused on its advanced structural elucidation and characterization.

Despite the compound being listed in several chemical databases and supplier catalogs uni.lusigmaaldrich.combldpharm.comguidechem.com, a thorough review of scientific literature, including spectroscopic and crystallographic databases, reveals a significant lack of published research dedicated to its detailed structural analysis.

Key Findings on Data Availability:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly available 1D (¹H, ¹³C) or advanced 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) data for this compound could be located. While general principles of NMR analysis for halogenated quinoline systems are well-established rsc.orgmdpi.comacs.orgipb.pt, specific chemical shifts, coupling constants, and stereochemical insights for this particular molecule are not documented in the reviewed sources.

X-ray Crystallography: There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state structure, crystal packing, specific intermolecular interactions, and potential polymorphism or co-crystallization behavior is not available. Studies on other halogenated quinolines show a variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which dictate their crystal structures, but this cannot be directly extrapolated to the target compound. semanticscholar.organsfoundation.orgnih.goviucr.orgmdpi.com

Vibrational Spectroscopy (IR and Raman): No specific experimental IR or Raman spectra for this compound have been found in the public domain. Therefore, a detailed analysis of its functional groups based on its vibrational modes cannot be provided.

Due to the absence of the necessary experimental data (NMR, X-ray crystallography, and IR/Raman spectroscopy) for This compound in the available scientific literature, it is not possible to generate the requested in-depth and scientifically accurate article according to the specified outline. The creation of detailed content for each required subsection and the inclusion of data tables are contingent on the availability of primary research data, which for this specific compound, appears to be unpublished or not publicly accessible.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3-Chloro-7-bromo-4-hydroxyquinoline, the empirical formula is C₉H₅BrClNO, corresponding to a molecular weight of approximately 258.50 g/mol . sigmaaldrich.com HRMS analysis provides the experimental mass, which can be compared to the theoretical mass to confirm the elemental composition.

The fragmentation of this compound under mass spectrometry conditions can be predicted to follow pathways characteristic of quinoline (B57606) and halogenated aromatic systems. The molecular ion peak [M]⁺ would be the parent ion. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed, with bromine having isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, and chlorine having isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio.

Key fragmentation pathways would likely involve:

Loss of Halogens: Initial fragmentation may involve the loss of a bromine (Br) or chlorine (Cl) radical.

Loss of CO: The 4-hydroxyquinoline (B1666331) structure can undergo a retro-Diels-Alder-like fragmentation or loss of a carbonyl group (CO) from the keto tautomer.

Ring Fission: Subsequent fragmentation would involve the cleavage of the quinoline ring system, leading to smaller charged fragments.

Predicted Collision Cross Section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 259.9475 | 143.4 |

| [M+Na]⁺ | 281.9295 | 151.5 |

| [M-H]⁻ | 257.9329 | 142.9 |

| [M+NH₄]⁺ | 277.9741 | 160.3 |

| [M+K]⁺ | 297.8034 | 144.4 |

Table based on predicted data from PubChemLite. uni.lu

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, the primary electronic transitions observed are π→π* and n→π*.

For instance, a related compound, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, shows characteristic absorption maxima for the conjugated quinoline system. Another study on 8-bromo- and 8-chloro-7-hydroxyquinoline derivatives also provides insight into the electronic transitions in similar structures. nih.gov

The electronic transitions for halogenated hydroxyquinolines generally fall into two categories:

π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the π-system of the aromatic rings. They are often observed in the 250-300 nm range.

n→π transitions:* These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen or oxygen heteroatoms) into an anti-bonding π* orbital. These transitions usually appear at longer wavelengths, often above 300 nm.

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals | Relative Intensity |

|---|---|---|---|

| π → π | ~250-300 | π (bonding) → π (antibonding) | High |

| n → π | >300 | n (non-bonding) → π (antibonding) | Low to Medium |

This table represents typical electronic transitions for hydroxyquinoline systems based on data from related compounds.

The specific λmax values for this compound would be modulated by the electronic effects of the chloro and bromo substituents on the quinoline ring's electron density.

No Published Research Found for Computational Investigations of this compound

Following a comprehensive search of available scientific literature, no specific computational chemistry or theoretical investigation studies were found for the compound This compound . Consequently, an article detailing the electronic structure, molecular dynamics, QSAR, and molecular docking of this specific molecule, as per the requested outline, cannot be generated at this time.

While computational studies have been conducted on various other substituted quinoline and hydroxyquinoline derivatives, the unique substitution pattern of a chloro group at the 3-position and a bromo group at the 7-position in the 4-hydroxyquinoline scaffold of the subject compound has not been the specific focus of any identifiable published theoretical research. Therefore, no data is available to populate the requested sections on its electronic properties, reactivity indices, conformational analysis, or its interactions in biological systems from a computational standpoint.

It is important to note that the generation of scientifically accurate and verifiable content requires a foundation of existing research. Without such studies, any attempt to create the requested article would be speculative and would not adhere to the standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 3 Chloro 7 Bromo 4 Hydroxyquinoline

Reaction Pathway and Transition State Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the reaction pathway and transition state analysis of 3-Chloro-7-bromo-4-hydroxyquinoline. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies, it appears that such detailed theoretical investigations have not been published for this specific molecule.

However, the specific analysis of reaction pathways, which involves mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating the energy barriers for specific synthetic routes leading to or involving this compound, remains an uninvestigated area. Such studies would be crucial for optimizing synthetic procedures, understanding reaction kinetics, and predicting potential byproducts.

Without published research in this specific area, it is not possible to provide detailed research findings or data tables related to the reaction pathways and transition state analysis for this compound.

Mechanistic Chemical Biology and Biological Target Interaction Studies

Identification of Putative Biological Targets and Pathways

The 4-hydroxyquinoline (B1666331) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological macromolecules. For 3-Chloro-7-bromo-4-hydroxyquinoline, its biological effects are primarily attributed to its ability to engage with specific targets, such as enzymes and proteins, thereby interfering with cellular processes. The presence of both halogen atoms and a hydroxyl group in its structure is crucial for enhancing its binding affinity and specificity for these targets.

A primary mechanism of action for 4-hydroxyquinoline derivatives is the inhibition of enzymes that are vital for the survival of pathogens or the proliferation of cancer cells. The general structure enables these compounds to bind to the active sites of various enzymes, leading to their antimicrobial and antitumor properties.

The 4-hydroxyquinoline core, particularly the arrangement of the 4-hydroxyl group and the quinoline (B57606) nitrogen atom, can chelate metal ions. rroij.com This ability is a key mechanism for inhibiting metalloenzymes, where the compound sequesters the metal cofactors essential for the enzyme's catalytic activity. rroij.com

Studies on analogous compounds have identified specific enzyme targets. For instance, some quinoline derivatives have been shown to inhibit malate (B86768) dehydrogenase, a crucial enzyme in cellular respiration. Furthermore, the 4-oxoquinoline scaffold, which exists in tautomeric equilibrium with 4-hydroxyquinoline, is known to target topoisomerase enzymes. mdpi.com This suggests that a likely target for this compound in bacteria is DNA gyrase, an enzyme homologous to human topoisomerase II. mdpi.com

| Inhibition Mechanism | Description | Potential Enzyme Targets | Supporting Evidence |

|---|---|---|---|

| Active Site Binding | The compound directly binds to the active site of an enzyme, blocking substrate access and inhibiting its function. | Malate Dehydrogenase, various metabolic enzymes | Inhibition studies on similar quinoline derivatives show potency as enzyme inhibitors. |

| Metal Ion Chelation | The 4-hydroxyl group and quinoline nitrogen coordinate with metal ions (e.g., Mg²⁺, Fe³⁺), removing essential cofactors from metalloenzymes. | Metalloenzymes, DNA Gyrase, Topoisomerases | 8-Hydroxyquinoline (B1678124) derivatives are well-known metal chelators, a property linked to their biological activity. rroij.comscispace.com |

| Topoisomerase Interference | The compound interferes with the function of topoisomerase/DNA gyrase, enzymes that manage DNA topology, leading to a disruption of DNA synthesis and repair. | DNA Gyrase, Topoisomerase II | 4-Oxoquinolines are known to inhibit mammalian topoisomerase II, which is homologous to bacterial DNA gyrase. mdpi.com |

The binding of this compound to its biological targets is governed by a combination of non-covalent interactions. The specific nature and geometry of its functional groups allow for a multifaceted binding approach.

Hydrogen Bonding : The hydroxyl group at the 4-position is a key hydrogen bond donor, a critical interaction for anchoring the ligand within a protein's binding pocket. evitachem.com The quinoline nitrogen can also act as a hydrogen bond acceptor. The formation of these bonds is often essential for enzyme inhibition.

Halogen Bonding : The chlorine and bromine atoms are not merely passive steric groups; they can participate in halogen bonding. This occurs when a region of positive electrostatic potential on the halogen (known as a σ-hole) interacts with an electron-rich atom (like oxygen or nitrogen) in the protein. researchgate.net This type of directional interaction can significantly contribute to binding affinity and selectivity. researchgate.net

Hydrophobic Interactions : The bicyclic quinoline ring system is aromatic and largely hydrophobic, allowing it to form favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues, such as tryptophan and phenylalanine, in a protein's active site. mdpi.com

| Interaction Type | Involved Moiety on Ligand | Typical Partner on Protein | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | 4-Hydroxyl group (-OH) | Oxygen (e.g., from Asp, Glu, Tyr), Nitrogen (e.g., from His) | Critical for anchoring and orientation in the binding site; often essential for activity. evitachem.com |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen (N) | Hydrogen (e.g., from Ser, Thr, Lys) | Contributes to binding affinity and specificity. |

| Halogen Bond | 7-Bromo, 3-Chloro | Carbonyl oxygen, Lewis bases | Provides directional, stabilizing interactions that enhance affinity and selectivity. researchgate.net |

| Hydrophobic & π-π Stacking | Quinoline Ring System | Aromatic residues (Phe, Tyr, Trp), Aliphatic residues (Leu, Val) | Contributes to overall binding energy by interacting with nonpolar regions of the active site. mdpi.com |

Structure-Activity Relationships (SAR) at the Molecular Level

The specific arrangement and nature of the substituents on the 4-hydroxyquinoline scaffold are determinant factors for its biological activity. Minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. mdpi.compreprints.org

The presence, type, and position of halogen atoms on the quinoline ring are critical modulators of biological activity. Halogenation can increase the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes. mdpi.compreprints.org

The hydroxyl group at the 4-position is a cornerstone of the molecule's interaction with biological receptors. Its principal function is to act as a hydrogen bond donor, an interaction that is frequently indispensable for biological activity. mdpi.compreprints.org Research on related compounds has demonstrated that methylation or acetylation of this hydroxyl group, which prevents it from donating a hydrogen bond, can lead to a complete loss of inhibitory activity.

Furthermore, the spatial arrangement of the 4-hydroxyl group and the adjacent ring nitrogen creates a powerful bidentate chelation site for metal ions. rroij.commdpi.com This chelation is a well-established mechanism of action for many quinoline-based agents, allowing them to inhibit metalloenzymes by binding to the catalytic metal ion. rroij.com The ability to form both hydrogen bonds and coordinate with metal ions makes the 4-hydroxyl group a critical determinant of the compound's biological profile. mdpi.com

Mechanistic Insights into Anti-pathogen Action (e.g., enzyme inhibition, DNA gyrase)

The anti-pathogen properties of this compound are thought to arise from its ability to disrupt fundamental cellular processes in microorganisms. A key proposed mechanism is the interference with DNA synthesis. This is likely achieved through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase. mdpi.com These enzymes are essential for managing DNA supercoiling during replication and transcription, and their inhibition is lethal to bacteria. The 4-oxoquinoline tautomer of the compound is structurally suited to target these enzymes. mdpi.com

In addition to DNA gyrase inhibition, other mechanisms contribute to the compound's anti-pathogen effects. The general inhibition of enzymes essential for pathogen metabolism through active site binding is a significant factor. For certain parasites, such as the malaria-causing Plasmodium falciparum, related quinoline compounds are known to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup. ontosight.ai The combination of these potential mechanisms makes halogenated 4-hydroxyquinolines potent anti-pathogen candidates.

Rational Design Principles for Bioactive Quinoline Scaffolds

The quinoline scaffold, a fused benzene (B151609) and pyridine (B92270) ring system, is a prominent feature in a wide array of biologically active compounds. The rational design of bioactive quinoline derivatives is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic efficacy and minimizing off-target effects. This process is heavily reliant on understanding the structure-activity relationships (SAR), employing sophisticated pharmacophore modeling, and utilizing computational methods to predict and refine molecular interactions.

Key principles in the rational design of quinoline scaffolds include strategic substitutions on the quinoline core. The type and position of these substituents can dramatically influence the molecule's biological activity. For instance, halogenation is a common strategy to enhance the potency of quinoline-based compounds. The introduction of halogen atoms can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.

Pharmacophore modeling is another critical tool in the design of novel quinoline derivatives. rsc.org This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By creating a pharmacophore model from a set of known active compounds, researchers can perform virtual screening of large chemical databases to identify new molecules with a high probability of being active. rsc.orgarabjchem.org For example, a pharmacophore model for quinoline-based phosphodiesterase 4 (PDE4) inhibitors was developed featuring one hydrogen-bond acceptor, two hydrogen-bond donors, and a hydrophobic feature. nih.gov Similarly, a five-point pharmacophore model was successfully used to develop selective inhibitors for phosphodiesterase 4B (PDE4B). arabjchem.org

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, provide deeper insights into the interactions between quinoline derivatives and their biological targets. nih.govmdpi.comcovid19-help.org These approaches allow for the prediction of binding affinities and the visualization of binding modes at the atomic level, guiding the design of more potent and selective inhibitors. For example, multistage in silico approaches have been employed to identify novel quinoline derivatives as potential c-kit kinase inhibitors for cancer therapy. mdpi.com

The following table summarizes key structure-activity relationship principles for various bioactive quinoline scaffolds.

| Target Class | Key Structural Features & Substitutions | Impact on Activity |

| Antimicrobial Agents | Halogenation; substitutions at various positions. | The type and position of substituents influence anti-mycobacterial activities. |

| Anticancer Agents (EGFR inhibitors) | Substituted quinoline derivatives via Suzuki coupling. | Can overcome resistance in Non-Small Cell Lung Cancer (NSCLC). covid19-help.org |

| Anticancer Agents (c-kit kinase inhibitors) | R-group enumeration based on 3D-QSAR data. | Generation of novel compounds with high predicted binding scores. mdpi.com |

| Antileishmanial Agents | 2-aryl-quinoline-4-carboxylic acid derivatives. | Show potential as inhibitors of N-myristoyltransferase. researchgate.net |

| Antioxidants | Quinoline-3-carbohydrazide derivatives. | Selected based on a pharmacophore model derived from known antioxidants. rsc.org |

Chemical Probes and Tools Derived from this compound for Research

While direct studies on this compound as a chemical probe are not extensively documented, its isomers and related halogenated hydroxyquinolines serve as important research tools, highlighting the potential of this structural motif. For instance, the isomeric compound 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14), an analog of the well-known compound clioquinol (B1669181), has been identified as a potent inhibitor in various biological systems. nih.govresearchgate.net These compounds are valuable for studying biological pathways and validating therapeutic targets.

Research has shown that 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) can inhibit the cytopathic effect of SARS-CoV-2 in vitro. researchgate.netbiorxiv.org It has been demonstrated to block the interaction between the viral spike protein's receptor-binding domain and the human ACE2 receptor, as well as inhibit the enzymatic activity of ACE2. covid19-help.orgresearchgate.net Such compounds serve as crucial chemical probes to investigate the mechanisms of viral entry and to identify potential therapeutic intervention points.

Furthermore, 7-bromo-5-chloro-8-hydroxyquinoline has been characterized as a novel inhibitor of methionine aminopeptidases (MetAP) from Mycobacterium tuberculosis. nih.gov The ability of this class of compounds to inhibit essential microbial enzymes makes them valuable tools for studying microbial pathogenesis and for the development of new antimicrobial strategies. nih.govresearchgate.net The following table details the biological activities of 7-bromo-5-chloro-8-hydroxyquinoline, a close isomer of this compound.

| Compound | Biological Target/Activity | Research Application |

| 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) | SARS-CoV-2 infection, ACE2 receptor, Spike protein | Investigating viral entry mechanisms and potential anti-COVID-19 therapeutics. covid19-help.orgresearchgate.netbiorxiv.org |

| 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) | Methionine aminopeptidases (MetAP) from M. tuberculosis | Studying essential microbial enzymes and developing new antitubercular agents. nih.gov |

| 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) | General antimicrobial and antifungal agent | Development of new antimicrobial drugs. researchgate.netchemimpex.com |

Fluorescent Probes for Bio-imaging and Sensing in Research Applications

The 8-hydroxyquinoline core is a well-established fluorophore, and its derivatives are frequently used to create fluorescent probes for bio-imaging and sensing applications. researchgate.netnih.gov These probes are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity, often through a "turn-on" fluorescence mechanism. rsc.orgrsc.org While specific fluorescent probes derived directly from this compound are not widely reported, the principles of their design can be inferred from related 8-hydroxyquinoline-based sensors.

The design of such probes typically involves coupling the 8-hydroxyquinoline moiety, which acts as both a fluorophore and a chelating agent, to a specific recognition unit. arabjchem.orgepstem.net Upon binding to the target analyte, a change in the photophysical properties of the quinoline ring occurs, leading to a detectable change in fluorescence. For example, rhodamine-based probes incorporating an 8-hydroxyquinoline group have been developed for the highly selective detection of Hg2+ ions in living cells. rsc.orgnih.gov Similarly, quinoline-based probes have been synthesized for sensing Zn2+ in biological and environmental systems. arabjchem.org

The halogenation of the quinoline ring can modulate the fluorescent properties of the probe. Studies on a 5,7-dibromo-8-benzyloxyquinoline derivative revealed that it is hardly emissive compared to its non-halogenated counterparts, indicating that the type and position of halogen substituents are crucial for the design of fluorescent probes. nih.gov The development of fluorescent quinoline derivatives has also been explored for imaging bacteria, demonstrating their utility in microbiology research. nih.gov

Design of Research Probes for Specific Biomolecules or Cellular Components

The design of research probes from scaffolds like this compound for targeting specific biomolecules or cellular components is a sophisticated process that leverages the inherent properties of the quinoline ring system. The 8-hydroxyquinoline scaffold is known for its ability to chelate metal ions, a property that has been exploited in the design of probes for diseases associated with metal dysregulation, such as Alzheimer's disease. rsc.org A multifunctional probe derived from 8-hydroxyquinoline, M8HQ, has been shown to target amyloid-beta fibrils and lysosomes, chelate metal ions, and disaggregate fibrils, showcasing the versatility of this scaffold in creating targeted research tools. rsc.org

The development of probes for specific biomolecules often involves the synthesis of hybrid molecules. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized and showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov This approach combines the properties of two different bioactive molecules to create a new chemical tool with potentially enhanced or novel activities.

The ability of clioquinol and its analogs, such as 7-bromo-5-chloro-8-hydroxyquinoline, to act as ionophores and inhibitors of enzymes like proteasomes and methionine aminopeptidases demonstrates their utility as probes for studying these specific cellular processes. nih.govnih.gov By understanding the structure-activity relationships, researchers can modify the quinoline scaffold to enhance affinity and selectivity for a particular biological target, thereby creating powerful tools for mechanistic studies in chemical biology. The future development of probes based on this compound will likely build upon these principles, aiming to create highly specific tools for elucidating complex biological phenomena.

Applications in Materials Science and Other Non Biological Domains

Potential in Polymer Chemistry and Functional Materials

Quinoline (B57606) and its derivatives are recognized for their application in the synthesis of dyes, pigments, and polymeric materials due to their notable optical and fluorescent properties. nih.govrsc.org The presence of reactive sites on the 3-Chloro-7-bromo-4-hydroxyquinoline molecule allows it to serve as a monomer or a building block in polymerization reactions. This can lead to the creation of novel polymers with tailored functionalities. The incorporation of this quinoline derivative into a polymer backbone can impart specific characteristics, such as enhanced thermal stability, altered solubility, and unique photophysical behaviors.

Research into related hydroxyquinoline derivatives has demonstrated their utility in creating advanced materials. For instance, these compounds are being explored for the development of organic semiconductors. The ability to functionalize the quinoline core allows for the fine-tuning of electronic properties, which is crucial for their performance in electronic applications.

Use as Fluorescent Probes and Sensors (Non-biological context, e.g., ion detection)

Quinoline-based compounds are well-regarded as foundational components for fluorescent chemosensors, particularly for detecting transition metal ions. nanobioletters.com The fluorescence of 8-hydroxyquinoline (B1678124), a related compound, is known to be weak on its own but significantly increases upon chelation with metal ions. rroij.comscispace.com This enhancement is attributed to increased molecular rigidity upon complex formation. rroij.comscispace.com

Derivatives of this compound are being investigated for their potential as fluorescent probes for the selective detection of various metal ions. The design of these probes often leverages mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline derivative leads to a significant increase in fluorescence intensity. nanobioletters.com For example, a quinoline-based sensor was developed to detect Zn2+ ions, showing a noticeable color change from colorless to light green and an instant increase in its emission peak upon complexation. nanobioletters.com The detection limits of such sensors can be very low, demonstrating their high sensitivity. nanobioletters.com These probes have shown promise in various applications, including environmental monitoring. nanobioletters.com

Table 1: Examples of Quinoline-Based Fluorescent Sensors and their Target Ions

| Quinoline Derivative | Target Ion | Detection Limit | Reference |

| Phenylalanine derivative-based quinoline sensor | Zn2+ | 1.45 x 10⁻⁷ M | nanobioletters.com |

| Quinoline-based sensor 27 | Zn2+ | 1.64 x 10⁻⁷ M | nanobioletters.com |

| 4-(benzothiazol-2-yl) phenyl 2-chloroacetate ester 2 | Hcy | 7.7 x 10⁻⁶ M | researchgate.net |

| Benzothiazole-quinoline derived 1,2,3-triazole (4HBTHQTz) | Fe³⁺ | Not specified | researchgate.net |

Role in Coordination Chemistry and Metal Complex Formation

The structure of this compound, featuring nitrogen and oxygen atoms with lone pairs of electrons, makes it an excellent ligand for forming coordination complexes with a variety of metal ions. mdpi.comresearchgate.net The hydroxyl group and the nitrogen atom in the quinoline ring can act as a bidentate chelating agent, binding to a central metal atom to form stable complexes. mdpi.comresearchgate.net

The study of these metal complexes is a significant area of research. For example, copper(II) complexes with halogenated 8-hydroxyquinoline derivatives have been synthesized and characterized. mdpi.com In these complexes, the quinoline ligands coordinate to the copper atom through their oxygen and nitrogen atoms, resulting in structures like square planar or tetragonal bipyramidal geometries. mdpi.com Similarly, palladium(II) complexes with derivatives of 8-hydroxyquinoline have been prepared, where the quinoline derivative acts as a bidentate chelate ligand. researchgate.net The formation of these complexes can significantly alter the electronic and photophysical properties of the parent quinoline molecule.

Development of Optoelectronic Materials (e.g., OLEDs, Photovoltaics, Electron Transport)

Quinoline derivatives are important components in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). rroij.comscispace.comresearchgate.net They can function as electron-transporting materials, hole-transporting materials, and light-emitting materials within these devices. researchgate.netsut.ac.th The performance of OLEDs is highly dependent on the properties of the organic materials used, and the tunability of quinoline derivatives makes them attractive candidates. sut.ac.th

For instance, polyarylquinoline-based compounds are utilized in optoelectronic materials and as π-conjugated bridges in nonlinear optical polymers. mdpi.com The synthesis of new hole-transporting materials based on 8-hydroxyquinoline derivatives has been a focus of research for improving the efficiency and stability of OLEDs. sut.ac.th The goal is to create materials that are amorphous and have high thermal stability. sut.ac.th Furthermore, the unique optical properties of some quinoline derivatives, such as their potential as blue light emitters, are being investigated for their application in OLEDs.

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of novel compounds. For quinoline (B57606) derivatives like 3-Chloro-7-bromo-4-hydroxyquinoline, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Predictive Modeling and Virtual Screening: ML-based Quantitative Structure-Activity Relationship (QSAR) models are becoming indispensable for predicting the biological activity of new chemical entities. nih.gov These models learn from existing data on quinoline derivatives to predict the efficacy of novel, unsynthesized compounds against various targets, such as protein kinases or microbial enzymes. nih.govmdpi.com For instance, researchers have successfully developed robust ML models using techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) to predict the inhibitory activity of quinoline-based compounds, achieving high correlation coefficients (R² values up to 0.9981 in some models). nih.gov Such models could be trained to screen virtual libraries of compounds structurally related to this compound to identify candidates with high predicted activity for specific applications, such as anticancer or antimicrobial agents. researchgate.netbohrium.com

Generative AI for Novel Scaffolds: Generative adversarial networks (GANs) and other generative AI models are being employed to design entirely new molecules with desired properties. azoai.com A model known as MedGAN, which combines a Wasserstein GAN with a Graph Convolutional Network, has been specifically optimized to generate novel quinoline scaffolds. azoai.com This approach successfully produced thousands of new, valid, and drug-like quinoline molecules. By providing the structural features of this compound as a starting point, these generative models could propose novel derivatives with enhanced potency, better selectivity, or improved pharmacokinetic profiles.

Reaction Prediction and Synthesis Design: ML is also being used to predict the outcomes of chemical reactions and to devise efficient synthetic routes. doaj.orgresearchgate.net Neural network models can predict the most likely site of electrophilic substitution on a quinoline ring with high accuracy (over 86%), which is crucial for planning the synthesis of specifically substituted derivatives. doaj.orgresearchgate.net This predictive power allows chemists to rapidly identify the most promising reaction pathways, saving time and resources in the laboratory.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| QSAR Modeling | Develops models (e.g., SVM, ANN) to predict biological activity based on molecular descriptors. | Rapidly screen virtual derivatives for enhanced anticancer, antimicrobial, or other activities. | nih.govbookpi.org |

| Generative Models (e.g., MedGAN) | Uses AI to generate novel molecular structures with desired drug-like properties. | Design new quinoline compounds with optimized efficacy and safety profiles based on the core scaffold. | azoai.com |

| Reaction Outcome Prediction | Employs neural networks to predict the regioselectivity and products of chemical reactions. | Facilitate the design of efficient and selective syntheses for novel, complex derivatives. | doaj.orgresearchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds against biological targets. | Identify new potential biological targets and lead compounds for further experimental validation. | researchgate.netmdpi.com |

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of quinoline derivatives is continuously evolving, with a strong emphasis on developing more efficient, versatile, and environmentally friendly methods. These advancements are critical for the practical and large-scale production of compounds like this compound.

Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on sustainability. researchgate.net This includes the use of greener solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times, and the development of catalyst-free reactions. researchgate.netqeios.comtandfonline.com For example, efficient methods for preparing quinoline-2-thiones have been developed using water as a solvent under microwave irradiation, highlighting a clean, fast, and high-yield approach. tandfonline.comtandfonline.com Another green technique involves ball-milling, which allows for the solvent-free synthesis of sulfonyl quinolines from haloquinolines in minutes with excellent yields. rsc.org Such principles could be adapted to the synthesis of this compound to create a more sustainable manufacturing process.

Advanced Catalysis: Catalysis remains a key driver of innovation in quinoline synthesis. Transition-metal catalysts, including those based on copper, rhodium, and cobalt, enable highly efficient C-H activation and annulation reactions to build the quinoline core. mdpi.com For instance, copper-catalyzed tandem reactions have been developed to produce 2-substituted-4-(1H)-quinolones in an environmentally friendly, one-step process using air as the oxidant. organic-chemistry.org Furthermore, silver-catalyzed reactions have been used to efficiently synthesize 4-hydroxyquinoline-2(1H)-ones from 2-ethynylanilines and carbon dioxide at atmospheric pressure. benthamdirect.com The development of metal-free catalytic systems, such as those using superacids or ionic liquids, also represents a significant area of progress, often leading to improved reaction efficiency and avoiding the toxicity associated with heavy metals. mdpi.commdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a quinoline derivative. researchgate.net Reactions like the Povarov, Gewald, and Ugi reactions have been successfully adapted for quinoline synthesis, offering high atom economy and the ability to easily create a diverse range of substituted products. researchgate.net This approach is ideal for building libraries of compounds around the this compound scaffold for screening purposes.

Exploration of Advanced Biophysical Characterization Techniques

Understanding how a molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Advanced biophysical techniques provide unprecedented insight into these molecular interactions.

High-Resolution Structural Biology: X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of a quinoline derivative bound to its target protein. This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve binding affinity and selectivity. Such studies have been crucial in developing quinoline-based inhibitors for targets like EGFR kinase. nih.gov

Spectroscopic and Calorimetric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structure of halogenated quinolines in solution and to map their binding interactions with proteins. researchgate.netacs.orgorgsyn.org Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the kinetics (on/off rates) and thermodynamics (binding affinity) of ligand-target interactions. This data is essential for ranking compounds and understanding the driving forces behind their binding.